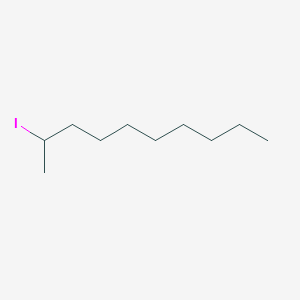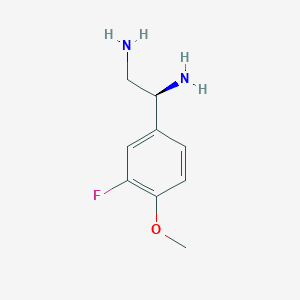
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” is a chiral compound with the following structural formula:
This compound
This compound belongs to the class of ethane-1,2-diamines, which are characterized by two amino groups attached to an ethane backbone. The chirality arises from the asymmetric carbon center (marked as “S” in the name).
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Aromatic Substitution: Start with 3-fluoro-4-methoxybenzaldehyde and react it with ammonia or an amine to form the corresponding imine.
Reductive Amination: Reduce the imine using a reducing agent (e.g., sodium borohydride) to obtain the primary amine.
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of the compound yields its corresponding amine derivatives. Sodium borohydride (NaBH₄) is commonly used for this purpose.
Substitution: The amino groups can participate in nucleophilic substitution reactions. For instance, they can react with alkyl halides to form N-alkylated derivatives.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield amine oxides, while reduction leads to secondary or tertiary amines. Substitution reactions result in N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound’s chiral nature makes it useful as a ligand in asymmetric catalysis.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Pharmacology: Investigate its interactions with receptors and enzymes.
Anticancer Agents: Some derivatives exhibit promising anticancer activity.
Fine Chemicals: Used as intermediates in the synthesis of other compounds.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
While there are related ethane-1,2-diamines, the unique combination of fluorine, methoxy, and chirality in “(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” sets it apart. Similar compounds include ethylenediamine and other chiral diamines.
Propiedades
Fórmula molecular |
C9H13FN2O |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
Clave InChI |
INPCGIFLASQGAX-MRVPVSSYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H](CN)N)F |
SMILES canónico |
COC1=C(C=C(C=C1)C(CN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



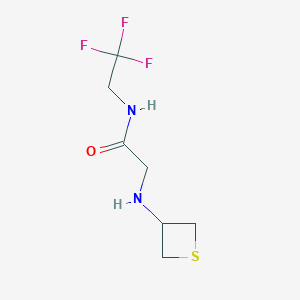
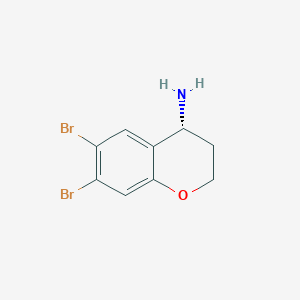
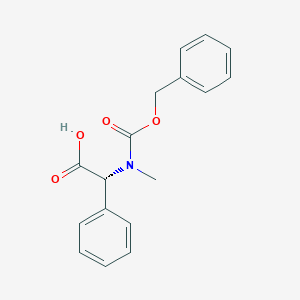
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
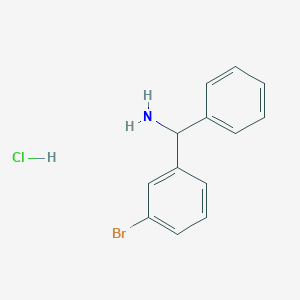


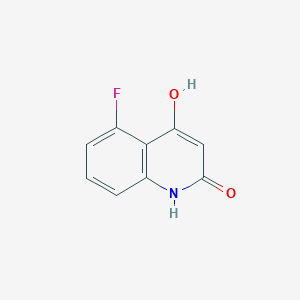
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)
